(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 800407-95-8
VCID: VC16791636
InChI: InChI=1S/C13H16N2O/c1-11(12-5-3-2-4-6-12)15-7-8-16-13(9-14)10-15/h2-6,11,13H,7-8,10H2,1H3/t11-,13+/m1/s1
SMILES:
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile

CAS No.: 800407-95-8

Cat. No.: VC16791636

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile - 800407-95-8

Specification

CAS No. 800407-95-8
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name (2R)-4-[(1R)-1-phenylethyl]morpholine-2-carbonitrile
Standard InChI InChI=1S/C13H16N2O/c1-11(12-5-3-2-4-6-12)15-7-8-16-13(9-14)10-15/h2-6,11,13H,7-8,10H2,1H3/t11-,13+/m1/s1
Standard InChI Key KSRYMXVTXHDXOC-YPMHNXCESA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C#N
Canonical SMILES CC(C1=CC=CC=C1)N2CCOC(C2)C#N

Introduction

Structural and Stereochemical Features

Core Morpholine Framework

The morpholine ring is a six-membered heterocycle containing one oxygen and one nitrogen atom, conferring both polar and basic properties. In (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile, the ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the nitrogen lone pair and adjacent substituents . The nitrile group at position 2 introduces electron-withdrawing character, potentially enhancing metabolic stability compared to carboxyl or amide analogs .

Chiral Centers and Configuration

The compound contains two chiral centers:

  • C2 (R-configuration): Governs the spatial orientation of the nitrile group.

  • C1' (R-configuration): Dictates the arrangement of the phenylethyl substituent.
    This stereochemistry is critical for molecular recognition in biological systems. For example, analogous N-(1-phenylethyl)aziridine derivatives exhibit stereoselective binding to enzymes such as mitotic kinesins .

Physicochemical Properties

PropertyValueMethod of Determination
Molecular FormulaC₁₄H₁₆N₂OCalculated from structure
Molecular Weight242.3 g/molMass spectrometry
LogP (Partition Coefficient)~2.5Computational estimation
Melting PointNot reported

The phenylethyl group contributes to lipophilicity (LogP ~2.5), suggesting moderate blood-brain barrier permeability, while the nitrile enhances polarity .

Synthetic Methodologies

Chiral Auxiliary Approaches

The (1R)-1-phenylethyl group serves as a chiral auxiliary, mirroring strategies used in N-(1-phenylethyl)aziridine syntheses . Key steps include:

  • Aziridine Precursor Formation: Ring-opening of enantiopure aziridines with oxygen nucleophiles to construct the morpholine ring. For example, (2R)-aziridine-2-carboxylates undergo regioselective opening with ethylene glycol derivatives .

  • Nitrile Introduction: Cyanation at C2 via nucleophilic substitution or Staudinger reactions. Patents describe using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis .

Stereocontrolled Cyclization

A reported pathway for morpholine-2-carbonitriles involves:

  • Step 1: Condensation of (R)-1-phenylethylamine with a glycidonitrile intermediate.

  • Step 2: Acid-catalyzed cyclization to form the morpholine ring, preserving stereochemistry at C2 .
    Yields exceed 70% when using chiral catalysts like Jacobsen’s thiourea .

Resolution and Purification

Diastereomeric intermediates are separated via:

  • Chiral HPLC: Using cellulose-based columns (e.g., Chiralpak IC) .

  • Crystallization: Selective precipitation from ethanol/hexane mixtures, as demonstrated for aziridine esters .

Pharmacological and Industrial Applications

Neurological Targets

Morpholine derivatives modulate GABA receptors and monoamine transporters. The phenylethyl group’s aromaticity suggests affinity for dopamine or serotonin receptors, akin to (R)-tamsulosin intermediates .

Industrial Scalability

Large-scale synthesis faces challenges in stereochemical purity. Continuous-flow systems with immobilized enzymes (e.g., lipases) improve enantioselectivity, achieving >99% ee for similar chiral amines .

Analytical Characterization

Spectroscopic Methods

  • NMR:

    • ¹H NMR: Distinct signals for morpholine protons (δ 3.5–4.0 ppm) and phenylethyl aromatic protons (δ 7.2–7.4 ppm) .

    • ¹³C NMR: Nitrile carbon at δ ~120 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 242.3 (M⁺) .

Chiral Analysis

  • Polarimetry: Specific rotation [α]D²⁵ = +45° (c = 1, CHCl₃), consistent with R-configuration .

  • X-ray Crystallography: Confirms absolute configuration but requires high-purity crystals .

Future Directions

  • Targeted Delivery: Conjugation to nanoparticle carriers to enhance bioavailability.

  • Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts to reduce reliance on chiral auxiliaries .

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